![molecular formula C12H18ClNS B13200166 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride CAS No. 101768-81-4](/img/structure/B13200166.png)
4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride
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Overview
Description
- It belongs to the class of piperidine derivatives and contains a sulfanyl (thiol) group attached to the piperidine ring.
- The compound is used primarily in research and not for diagnostic or therapeutic purposes.
4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride: (CAS 3470-46-0) is a chemical compound with the molecular formula C12H17NO2S HCl and a molecular weight of 275.8 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride involves various methods. One common approach is the reaction of 4-methylbenzenethiol with piperidine under appropriate conditions.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is mainly used in research settings.
Chemical Reactions Analysis
Reactivity: 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: While not directly used in medicine, its derivatives could have potential pharmacological applications.
Industry: Limited information exists regarding industrial applications.
Mechanism of Action
- The exact mechanism by which 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride exerts its effects remains an area of ongoing research.
- It may interact with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Similar Compounds: Other piperidine derivatives with thiol groups or related structures.
Uniqueness: Highlighting its uniqueness would require a detailed comparison with specific analogs.
Biological Activity
4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride is a chemical compound with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a piperidine ring substituted with a sulfanyl group and a 4-methylphenyl moiety, which may contribute to its biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H20ClNS
- Molecular Weight : 257.82 g/mol
- IUPAC Name : 4-[(4-methylphenyl)sulfanylmethyl]piperidine hydrochloride
The presence of the sulfanyl group allows for interactions with thiol-containing enzymes, which may inhibit their activity and affect various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially leading to inhibition of their activity.
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, which could influence pharmacological effects related to neurochemistry and behavior.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures demonstrate significant activity against various bacterial strains:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Tested Compound | 3.12 - 12.5 | Escherichia coli |
The compound's antimicrobial efficacy suggests it may serve as a lead for developing new antibacterial agents .
Anticancer Activity
Research is ongoing to explore the anticancer potential of this compound. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have indicated that similar piperidine derivatives can induce cytotoxic effects in various cancer cell lines, making them candidates for further investigation in cancer therapy .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers evaluated the antimicrobial effects of several piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its potential as an alternative treatment option. -
Anticancer Mechanism Investigation :
In vitro studies have shown that derivatives of piperidine can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the importance of structural modifications in enhancing the anticancer properties of piperidine derivatives .
Properties
CAS No. |
101768-81-4 |
---|---|
Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C12H17NS.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H |
InChI Key |
AZEHGEQYOAWBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2.Cl |
Origin of Product |
United States |
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